4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine
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Overview
Description
4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the octahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the 4-ethoxy-3-methylbenzenesulfonyl group: This step involves a sulfonylation reaction using 4-ethoxy-3-methylbenzenesulfonyl chloride and a suitable base.
Attachment of the 6-methylpyrimidine moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-Methoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine
- 4-[5-(4-Chloro-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine
Uniqueness
4-[5-(4-Ethoxy-3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the benzene ring .
Properties
IUPAC Name |
5-(4-ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-27-19-6-5-18(7-14(19)2)28(25,26)24-11-16-9-23(10-17(16)12-24)20-8-15(3)21-13-22-20/h5-8,13,16-17H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXXFHPFYJZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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